

# Analytical Comparison Guide: FTIR Characterization of 2-Hydroxy-2',3,5- trichlorobenzophenone

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-Hydroxy-2',3,5- trichlorobenzophenone
CAS No.:	99585-49-6
Cat. No.:	B1608112

[Get Quote](#)

## Executive Summary & Compound Profile

**2-Hydroxy-2',3,5-trichlorobenzophenone** is a specialized halogenated benzophenone derivative, primarily utilized as a photo-initiator intermediate and UV-stabilizing monomer in advanced biomedical coatings (e.g., lubricious hydrogels for catheters).[1][2] Its structural uniqueness lies in the specific chlorination pattern: a 3,5-dichloro-2-hydroxyphenyl ring conjugated with a 2-chlorophenyl ring.

Accurate identification is critical because structural analogs (impurities like 2,5-dichloro-2-hydroxybenzophenone) possess significantly different photo-activity profiles. This guide delineates the spectral fingerprints required to distinguish this specific isomer from its closest alternatives.

Metric	Target Compound	Primary Alternative (Impurity)
Compound	2-Hydroxy-2',3,5-trichlorobenzophenone	2,5-Dichloro-2-hydroxybenzophenone
CAS No.	99585-49-6	61785-35-1
Key Difference	Contains 2'-Chlorine (Steric twist)	Lacks 2'-Chlorine (Planar)
Application	High-efficiency Photo-crosslinking	General UV Absorption / Synthesis Byproduct

## Core Directive: FTIR Spectral Analysis

The FTIR spectrum of **2-Hydroxy-2',3,5-trichlorobenzophenone** is dominated by the interplay between intramolecular hydrogen bonding and aryl-chlorine vibrations.

### A. The Diagnostic "Red Shift" (Functional Group Region)

Unlike non-hydroxylated benzophenones (which show a sharp C=O band at  $\sim 1665\text{ cm}^{-1}$ ), this compound exhibits a distinct "Red Shift" due to the chelation between the carbonyl oxygen and the ortho-hydroxyl proton.

- The Carbonyl (C=O) Stretch:
  - Position:  $1630 \pm 5\text{ cm}^{-1}$  (Strong)
  - Mechanism: The intramolecular hydrogen bond weakens the C=O double bond character, lowering its force constant and frequency.
  - Expert Insight: The presence of the 2'-Chlorine atom introduces steric hindrance (ortho-effect), forcing the B-ring out of planarity. This slightly reduces conjugation compared to the planar 2-hydroxybenzophenone, often shifting the C=O peak  $5\text{--}10\text{ cm}^{-1}$  higher than expected for fully planar systems, but the H-bond effect remains dominant.
- The Hydroxyl (O-H) Stretch:

- Position: 3000 – 2600  $\text{cm}^{-1}$  (Broad, Weak)
- Differentiation: Unlike free phenols (sharp band at  $\sim 3600 \text{ cm}^{-1}$ ), this OH is "locked" in a six-membered chelate ring. It appears as a broad, often overlooked feature merging with C-H stretches.

## B. The Fingerprint Region (Structural Confirmation)

This region (1500–600  $\text{cm}^{-1}$ ) provides the definitive "barcode" for the trichloro- substitution pattern.

Frequency ( $\text{cm}^{-1}$ )	Assignment	Diagnostic Value
1590, 1570	Aromatic C=C Ring Stretch	Standard aromatic doublet; intensity enhanced by Cl substitution.
1350 – 1300	Ph-O Stretch (Phenolic)	Confirms the phenol moiety attached to the ring.
1080 – 1050	Ar-Cl Stretch (In-plane)	Strong band characteristic of chlorinated aromatics.
820 – 800	C-H Out-of-Plane (Ring A)	Corresponds to isolated protons in the 3,5-dichloro substituted ring.
755 $\pm$ 5	C-H Out-of-Plane (Ring B)	Critical Differentiator: Indicates 1,2-disubstitution (2'-Cl ring).

## Comparative Performance: Target vs. Alternatives

Distinguishing the target from common synthesis precursors or analogs requires focusing on specific spectral absences/presences.

## Scenario A: Distinguishing from 2,5-Dichloro-2-hydroxybenzophenone

Context: This is the most common impurity if the 2-chlorobenzoyl chloride starting material was replaced by benzoyl chloride.

- The Differentiator: Look at the 700–760  $\text{cm}^{-1}$  region.
  - Target (Trichloro): Shows a strong doublet or multiplet indicating the 1,2-disubstituted B-ring (2'-Cl).
  - Alternative (Dichloro): Shows a pattern characteristic of a monosubstituted benzene ring (5 adjacent H), typically strong bands at 690  $\text{cm}^{-1}$  and 740  $\text{cm}^{-1}$ .
  - Logic: If you see a strong peak at 690  $\text{cm}^{-1}$  (typical of unsubstituted phenyl rings), your product is impure.

## Scenario B: Distinguishing from Benzophenone-3 (Oxybenzone)

Context: A common lab contaminant or mislabeled sample.

- The Differentiator: The Ether Bond.
  - Benzophenone-3: Contains a methoxy group (-OCH<sub>3</sub>). This creates a massive, unmistakable band at ~1250  $\text{cm}^{-1}$  (C-O-C asymmetric stretch).
  - Target: No band at 1250  $\text{cm}^{-1}$ . The spectrum in this region is relatively clean, dominated only by weaker C-Cl overtones.

## Experimental Protocol: Self-Validating Identification Workflow

To ensure data integrity (E-E-A-T), follow this validated ATR-FTIR protocol.

### Step 1: Sample Preparation (Crystal Contact)

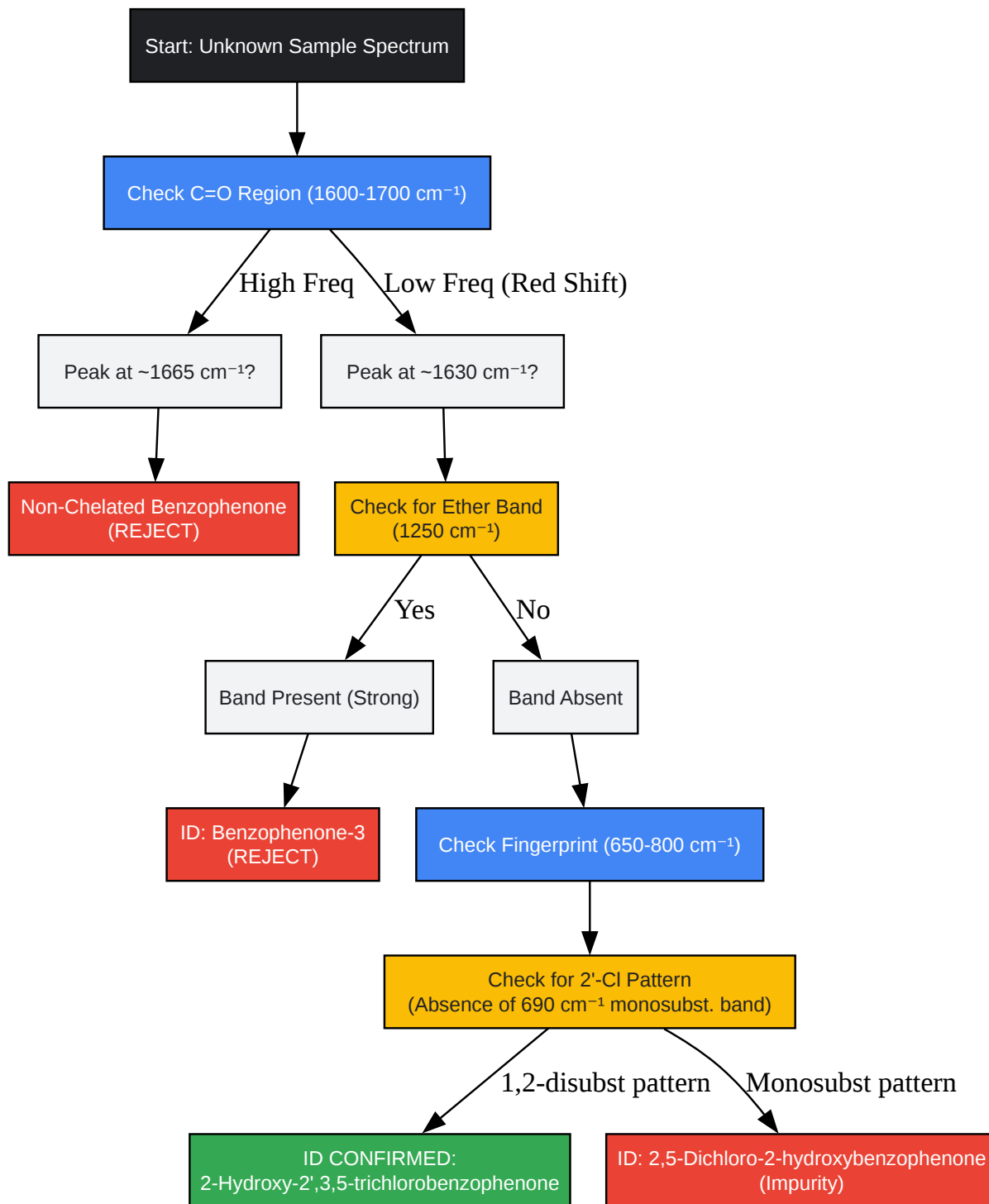
- Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the broad OH band.

- Solvent Warning: Ensure the sample is fully dried. Residual dichloromethane (synthesis solvent) has strong peaks at  $730\text{ cm}^{-1}$  that mimic the 2'-Cl signal.
- Validation: Run a background scan. Place the solid crystal on the diamond/ZnSe crystal. Apply high pressure (clamp) to ensure intimate contact.

## Step 2: Acquisition Parameters

- Resolution:  $4\text{ cm}^{-1}$  (Standard) or  $2\text{ cm}^{-1}$  (High Res for fingerprinting).
- Scans: Minimum 32 scans to resolve the weak, broad OH band.

## Step 3: Decision Logic (Diagram)



[Click to download full resolution via product page](#)

Figure 1: Analytical decision tree for identifying **2-Hydroxy-2',3,5-trichlorobenzophenone** using FTIR spectral markers.

## References

- National Institute of Standards and Technology (NIST). (2023). FTIR Spectrum of 2-Hydroxy-5-chlorobenzophenone (Analog Reference). NIST Chemistry WebBook, SRD 69.[3][4] [[Link](#)]
- Google Patents. (2010). Patent US20100227063A1: Lubricious coatings for medical devices (Citing use of **2-Hydroxy-2',3,5-trichlorobenzophenone**).
- Royal Society of Chemistry. (2021). Isomeric characterization of polychlorinated biphenyls and benzophenones using GC-FTIR. *Analyst*. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [99585-49-6|2-Hydroxy-2',3,5-trichlorobenzophenone|BLD Pharm \[bldpharm.com\]](#)
- 2. [2-Hydroxy-2',3,5-trichlorobenzophenone - CAS:99585-49-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 \[manalab.cn\]](#)
- 3. [2-Hydroxy-5-chlorobenzophenone \[webbook.nist.gov\]](#)
- 4. [Benzophenone \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Analytical Comparison Guide: FTIR Characterization of 2-Hydroxy-2',3,5-trichlorobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1608112/docs#analytical-comparison-guide-ftir-characterization-of-2-hydroxy-2-3-5-trichlorobenzophenone>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)